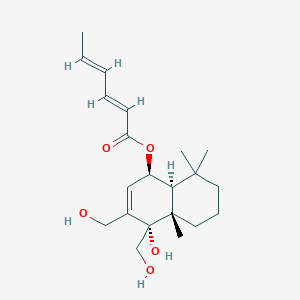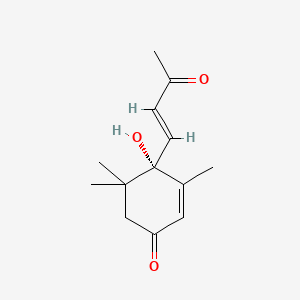
PPARγ Ligand Pack
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Cayman PPARγ Ligand Pack contains a combination of frequently used ligands for the nuclear PPARγ. Each kit contains Ciglitazone, the first characterized member of the thiazolidinedione (TZD) class that binds to the PPARγ ligand-binding domain with an EC50 value of 3.0 µM. Rosiglitazone, a key reference TZD also called BRL 49653, its more potent structural homolog MCC-555, and PPARγ-1-selective pioglitazone are other PPARγ agonists provided. Also included is Troglitazone (Resulin™), another TZD; it was withdrawn from human therapeutic use due to hepatotoxicity. Also in this assortment is 15-deoxy-Δ
Applications De Recherche Scientifique
1. Cancer Research and Treatment
PPARγ ligands have shown promise in cancer research, particularly in the treatment of colon and hepatocellular carcinoma. Studies have revealed that ligand activation of PPARγ in colon cancer cells leads to reduced growth and reversal of many gene expression events associated with colon cancer. Similarly, in hepatocellular carcinoma, PPARγ ligands induce cell cycle arrest and apoptosis, offering potential therapeutic pathways for these cancers (Sarraf et al., 1998), (Yoshizawa et al., 2002).
2. Metabolic Disease and Diabetes Research
PPARγ is a major regulator in metabolism, particularly in adipogenesis and insulin sensitivity. The use of PPARγ ligands, such as thiazolidinediones, has been extensively studied in the treatment of type 2 diabetes and metabolic syndrome. These ligands modulate PPARγ activity, influencing glucose and lipid homeostasis (Lehrke & Lazar, 2005), (Janani & Ranjitha Kumari, 2015).
3. Reproductive Health and Development
Research has also highlighted the role of PPARγ in reproductive health, including its impact on placental and fetal development. In conditions like polycystic ovary syndrome (PCOS), PPARγ ligands have been used as a treatment, demonstrating the receptor’s significance in human reproduction and infertility (Toth et al., 2007), (Schaiff et al., 2000).
4. Neurology and Brain Health
PPARγ ligands have shown neuroprotective effects and have potential applications in treating brain injuries and neuroinflammation. Their role in modulating anti-inflammatory mechanisms, oxidative stress, and neuronal death highlights their therapeutic potential in conditions like Alzheimer's disease and brain injuries (Villapol, 2017), (Nicolakakis & Hamel, 2010).
Propriétés
Nom du produit |
PPARγ Ligand Pack |
|---|---|
Synonymes |
Peroxisome Proliferator-activated Receptor γ Pack |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




